4-methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
4-Methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of pyridine derivatives and contains multiple functional groups, including methoxy, methyl, thiadiazole, and carboxamide groups. Its intricate structure makes it a subject of interest in various scientific research fields, particularly in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of various substituents. One common synthetic route includes the reaction of 4-methoxy-6-oxo-1,6-dihydropyridine-3-carboxamide with 5-methyl-1,3,4-thiadiazol-2-ylamine under specific conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to the formation of various derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
4-Methoxy-N-methylpyridine-3-carboxamide
N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
1-Methyl-1,3,4-thiadiazole-2-carboxamide
Uniqueness: 4-Methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for research and industrial use.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
4-methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-6-13-14-11(19-6)12-10(17)7-5-15(2)9(16)4-8(7)18-3/h4-5H,1-3H3,(H,12,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBVAAIJXDPUCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CN(C(=O)C=C2OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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